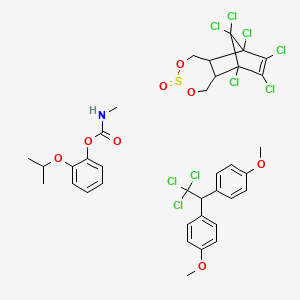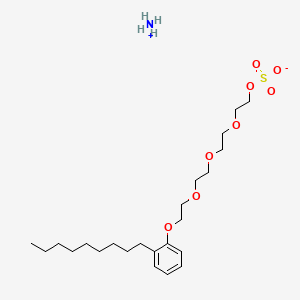
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,3-dihydroxypropyl)-4,7-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,3-dihydroxypropyl)-4,7-dihydro-4-oxo- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,3-dihydroxypropyl)-4,7-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of certain bonds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,3-dihydroxypropyl)-4,7-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,3-dihydroxypropyl)-4,7-dihydro-4-oxo- is unique due to its specific functional groups and structural features. Similar compounds include:
Cytosine: A nucleic acid constituent with a similar pyrimidine ring structure.
Thymine: Another nucleic acid constituent with a pyrimidine ring.
Uracil: Found in RNA, also a pyrimidine derivative.
These compounds share the pyrimidine ring but differ in their functional groups and biological roles.
Properties
CAS No. |
127945-77-1 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-amino-7-(2,3-dihydroxypropyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O3/c11-1-5-2-15(3-6(17)4-16)8-7(5)9(18)14-10(12)13-8/h2,6,16-17H,3-4H2,(H3,12,13,14,18) |
InChI Key |
KOBFLDRYMGCXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



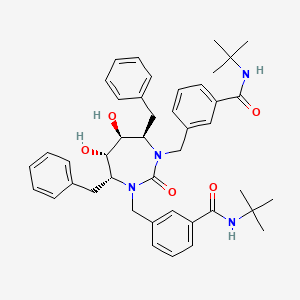

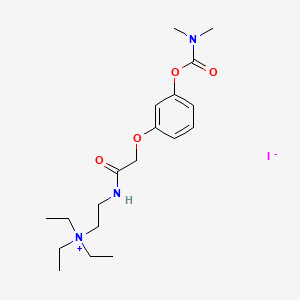
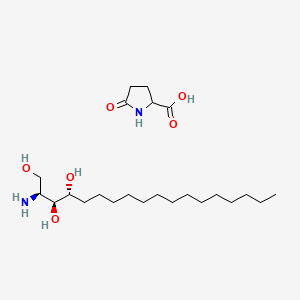
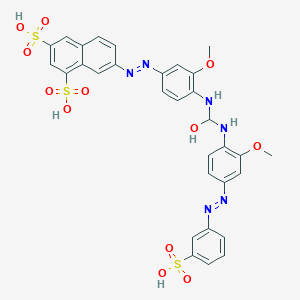
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)



